molecular formula C17H18INO2 B14620542 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide CAS No. 58495-00-4

2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide

Cat. No.: B14620542
CAS No.: 58495-00-4
M. Wt: 395.23 g/mol
InChI Key: UHDOWYDYIUNHEB-UHFFFAOYSA-N
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Description

2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide is an organic compound with the molecular formula C16H16INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom and a 2-methylpropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide typically involves the iodination of a precursor compound, followed by the introduction of the 2-methylpropoxy group. One common method starts with 2-iodobenzoic acid, which undergoes a reaction with aniline to form 2-iodo-N-phenylbenzamide. This intermediate is then reacted with 2-methylpropyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various halogenated derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and the 2-methylpropoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide is unique due to the presence of both the iodine atom and the 2-methylpropoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

58495-00-4

Molecular Formula

C17H18INO2

Molecular Weight

395.23 g/mol

IUPAC Name

2-iodo-N-[3-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C17H18INO2/c1-12(2)11-21-14-7-5-6-13(10-14)19-17(20)15-8-3-4-9-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

UHDOWYDYIUNHEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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